N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-fluorobenzamide is a heterocyclic compound featuring a benzimidazole core linked to a 2-fluorobenzamide group via a phenyl bridge. Benzimidazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . The incorporation of fluorine into the benzamide moiety enhances metabolic stability, bioavailability, and binding interactions due to fluorine’s electronegativity and small atomic radius .
Properties
Molecular Formula |
C20H14FN3O |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14FN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
InChI Key |
JHAZOZQXWKQIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Activity
The benzimidazole moiety has been extensively studied for its anticancer properties. Compounds similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide have shown promising results against various cancer cell lines.
Case Study: Anticancer Screening
In a study evaluating the anticancer activity of various benzimidazole derivatives, this compound demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116). The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.85 | HCT116 |
| 5-Fluorouracil (standard drug) | 9.99 | HCT116 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Studies have shown that compounds with a benzimidazole structure exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Case Study: Antimicrobial Screening
In a comprehensive antimicrobial study, derivatives of benzimidazole were screened against various bacterial and fungal strains. This compound showed notable efficacy with minimum inhibitory concentrations (MICs) that indicate strong antibacterial and antifungal properties.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 1.27 | Bacillus subtilis |
| This compound | 2.54 | Salmonella typhi |
| This compound | 5.08 | Escherichia coli |
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of compounds containing the benzimidazole scaffold. These compounds may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Study: Neuroprotection
A study focusing on the neuroprotective effects of benzimidazole derivatives indicated that this compound could attenuate neuronal damage in models of oxidative stress. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Sulfamoyl or hydrazide groups in analogs (e.g., compounds from ) improve solubility via polar interactions. N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide (logP: 1.66) demonstrates balanced hydrophobicity for oral bioavailability, a trait likely shared by the target compound .
- Hydrogen-Bonding Capacity: Fluorine’s electronegativity strengthens hydrogen bonds (e.g., F···H-N interactions), as seen in crystal structures of aromatic amides . This property may confer superior target binding compared to non-fluorinated analogs like Compound 42.
Research Findings and Implications
- Synthetic Feasibility : Fluorobenzamide derivatives are synthesized efficiently using benzoyl chloride intermediates, enabling scalable production .
- Therapeutic Potential: The target compound’s fluorine and benzimidazole moieties position it as a candidate for repurposing in antimicrobial or anti-inflammatory pipelines, leveraging known benzimidazole pharmacodynamics .
- Knowledge Gaps: Direct in vitro or in vivo data for the target compound are lacking; further studies should prioritize comparative efficacy assays against analogs.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is well-known for its pharmacological properties. The presence of the fluorine atom and the specific substitution pattern contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H16FN3O |
| Molecular Weight | 351.37 g/mol |
| InChI | InChI=1S/C21H16FN3O/c22-17-10-13(12-23)8-9-16(17)21(27)24-15-5-3-4-14(11-15)20-25-18-6-1-2-7-19(18)26-20/h1-11H,(H,24,27)(H,25,26) |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that this compound can inhibit the activity of certain kinases that are critical in various signaling pathways associated with cancer growth .
Case Study:
In a study examining the compound's effects on different cancer cell lines, it was found that it reduced cell viability in a dose-dependent manner. The IC50 values varied across cell lines, indicating selective potency against certain types of cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined using standardized methods, showing promising results compared to conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for cell cycle progression and survival in cancer cells.
- Disruption of Membrane Integrity : In microbial applications, it disrupts bacterial membrane integrity leading to cell death.
- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA, affecting replication and transcription processes.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Modifications to the benzimidazole moiety have been explored to improve selectivity towards cancer cells while minimizing effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
